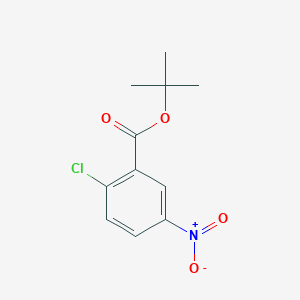

Tert-butyl 2-chloro-5-nitrobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-chloro-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO4/c1-11(2,3)17-10(14)8-6-7(13(15)16)4-5-9(8)12/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCERYJRYDLVOAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20444104 | |

| Record name | t-butyl 2-chloro-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55233-05-1 | |

| Record name | t-butyl 2-chloro-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Tert-Butyl 2-Chloro-5-Nitrobenzoate

Executive Summary: The "Linchpin" Scaffold

In the landscape of modern medicinal chemistry, Tert-butyl 2-chloro-5-nitrobenzoate (CAS 55233-05-1) serves as a critical "linchpin" intermediate. It is not merely a protected acid; it is a trifunctional scaffold that orchestrates complex synthetic sequences. Its value lies in the orthogonal reactivity of its three functional handles:

-

The Nitro Group (

): A masked aniline precursor, ready for reduction and subsequent amide coupling or heterocycle formation. -

The Chlorine Atom (

): Activated by the ortho-ester and para-nitro groups, it is highly susceptible to Nucleophilic Aromatic Substitution ( -

The Tert-Butyl Ester (

): A robust protecting group that withstands basic and nucleophilic conditions but can be cleaved under mild acidic conditions (e.g., TFA), revealing the carboxylic acid without affecting other sensitive moieties.

This guide details the synthesis, reactivity, and application of this versatile building block, grounded in rigorous chemical logic.

Chemical Identity & Physical Properties[1][2][3]

| Property | Data |

| Chemical Name | This compound |

| CAS Number | 55233-05-1 |

| Molecular Formula | |

| Molecular Weight | 257.67 g/mol |

| Parent Acid | 2-Chloro-5-nitrobenzoic acid (CAS 2516-96-3) |

| Appearance | Pale yellow crystalline solid or viscous oil (purity dependent) |

| Solubility | Soluble in DCM, EtOAc, THF, DMSO; Insoluble in water |

| Key Hazards | Irritant (Skin/Eye), Potential sensitizer |

Synthetic Pathways

Creating the tert-butyl ester from the parent acid (2-chloro-5-nitrobenzoic acid) requires bypassing the steric hindrance of the tert-butyl group. Standard Fisher esterification is ineffective here. Two robust protocols are recommended.

Protocol A: The Acid Chloride Route (Scale-Up Preferred)

This method utilizes the high reactivity of the acid chloride to overcome steric bulk.

-

Activation: Reflux the parent acid with Thionyl Chloride (

) or Oxalyl Chloride to generate the acid chloride. -

Esterification: React the acid chloride with tert-butanol in the presence of a non-nucleophilic base (e.g., Pyridine or

) and a catalytic amount of DMAP.

Protocol B: The Boc-Anhydride Route (Mild Conditions)

Ideal for small-scale or sensitive substrates, avoiding acidic conditions.

-

Reaction: Treat the parent acid with Di-tert-butyl dicarbonate (

) in tert-butanol or THF. -

Catalysis: Use DMAP (dimethylaminopyridine) to catalyze the transfer. Mg(

)

Visualization: Synthetic Workflow

Figure 1: Two distinct synthetic pathways allow flexibility depending on available reagents and scale.

Reactivity Profile & Mechanism

The chemical utility of CAS 55233-05-1 is defined by its ability to undergo selective transformations.

A. Nucleophilic Aromatic Substitution ( )

The chlorine atom at C2 is activated by the electron-withdrawing nitro group (para) and the ester group (ortho).

-

Mechanism: Addition-Elimination.

-

Reagents: Primary/secondary amines, thiols (e.g., Glutathione), or alkoxides.

-

Insight: This reaction allows the core benzene ring to be "decorated" with diverse functionality before modifying the nitro or ester groups.

B. Nitro Reduction

The nitro group at C5 can be selectively reduced to an aniline.

-

Protocol (Zinc/Ammonium Chloride): As cited in patent literature [1], reacting the ester with Zn powder and saturated aqueous

in THF/Water yields tert-butyl 2-chloro-5-aminobenzoate . -

Why this method? It is mild (pH neutral) and chemoselective, leaving the chlorine and ester intact, unlike catalytic hydrogenation (

) which might cause dechlorination.

C. Acidic Cleavage

The tert-butyl ester is acid-labile.

-

Reagent: Trifluoroacetic acid (TFA) in DCM or HCl in Dioxane.

-

Outcome: Quantitative conversion back to the carboxylic acid, or direct cyclization if a nucleophile has been installed at C2 (e.g., forming quinazolinones).

Visualization: Reactivity Map

Figure 2: The orthogonal reactivity profile allows for sequential modification of the scaffold.

Applications in Drug Development

The specific utility of CAS 55233-05-1 is highlighted in the synthesis of antiparasitic agents, specifically for Cryptosporidiosis [1].

Case Study: Synthesis of Cryptosporidium Inhibitors

-

Transformation: Reduction of the nitro group using Zn/

. -

Product: Tert-butyl 2-chloro-5-aminobenzoate.

-

Downstream: The resulting amine is coupled with various acyl chlorides or isocyanates to build a library of inhibitors. The tert-butyl group is retained to maintain lipophilicity during screening or cleaved late-stage to provide a polar handle.

Metabolic Insight:

Research into aromatic biotransformations indicates that the chloro-nitrobenzoate core can form glutathione adducts in vivo [2]. This confirms the

Safety & Handling

-

Nitro Aromatics: Possess high energy potential. While this ester is generally stable, avoid heating crude reaction mixtures to dryness without testing for thermal stability (DSC).

-

Sensitization: Halogenated nitro compounds are potent skin sensitizers. Double-gloving (Nitrile) and working in a fume hood are mandatory.

-

Waste: Aqueous waste streams containing this compound are toxic to aquatic life (H400) [3]. All filtrates must be incinerated via a licensed chemical waste contractor.

References

-

Patent US20220112189A1 : Compounds and compositions for the treatment of cryptosporidiosis.[7] Google Patents.

-

Handbook of Biotransformations of Aromatic Compounds : Metabolic pathways of nitrobenzoates. Dokumen.pub. [Link][7]

-

PubChem Compound Summary : 2-Chloro-5-nitrobenzoic acid (Parent Acid Data). National Library of Medicine. [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 2516-96-3|2-Chloro-5-nitrobenzoic acid|BLD Pharm [bldpharm.com]

- 3. This compound | 55233-05-1 | Benchchem [benchchem.com]

- 4. dokumen.pub [dokumen.pub]

- 5. 55233-05-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound | 55233-05-1 [amp.chemicalbook.com]

- 7. US20220112189A1 - Compounds and compositions for the treatment of cryptosporidiosis - Google Patents [patents.google.com]

A Comprehensive Technical Guide to tert-Butyl 2-Chloro-5-nitrobenzoate and Its Synthetic Precursor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 2-chloro-5-nitrobenzoate is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its structure, featuring a halogenated and nitrated aromatic ring coupled with a sterically bulky tert-butyl ester protecting group, offers a versatile platform for constructing complex molecular architectures. The chloro and nitro substituents provide reactive handles for various chemical transformations, such as nucleophilic aromatic substitution and reduction, while the tert-butyl ester allows for selective deprotection under specific acidic conditions. This guide provides a detailed overview of the known physical properties of its parent acid, 2-chloro-5-nitrobenzoic acid, which is the immediate precursor for its synthesis, and offers insights into the expected characteristics of the title compound.

Physicochemical Properties

While specific experimental data for this compound is not extensively available in public databases, a comprehensive understanding of its properties can be extrapolated from its parent compound, 2-chloro-5-nitrobenzoic acid. The introduction of the tert-butyl group is expected to increase the lipophilicity and decrease the melting and boiling points compared to the carboxylic acid.

Core Compound Identification

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 55233-05-1 | [1] |

| Molecular Formula | C₁₁H₁₂ClNO₄ | [2] |

| Molecular Weight | 257.67 g/mol | [2] |

Physical Properties of 2-Chloro-5-nitrobenzoic Acid (CAS: 2516-96-3)

The physical properties of the parent acid are well-documented and provide a crucial baseline for understanding the behavior of its tert-butyl ester derivative.

| Property | Value | Source |

| Appearance | White to light yellow powder/crystal | |

| Melting Point | 164-168 °C | [3][4] |

| Boiling Point | Not available | [4] |

| Solubility | Insoluble in water. Soluble in organic solvents. | [4] |

| LogP (Octanol/Water Partition Coefficient) | 2.03 | [3] |

The tert-butyl ester is anticipated to be a solid at room temperature, likely with a lower melting point than the parent acid due to the disruption of intermolecular hydrogen bonding from the carboxylic acid dimer. Its solubility in nonpolar organic solvents is expected to be significantly higher.

Spectral Analysis

-

¹H NMR: The proton NMR spectrum of the parent acid would show characteristic signals for the aromatic protons. For the tert-butyl ester, a prominent singlet peak around 1.5-1.6 ppm would be expected, corresponding to the nine equivalent protons of the tert-butyl group. The aromatic proton signals would likely experience a slight upfield shift compared to the parent acid.

-

¹³C NMR: The carbon NMR for the parent acid is available.[5] For the ester, additional signals for the quaternary and methyl carbons of the tert-butyl group would be present at approximately 80-85 ppm and 28-30 ppm, respectively.

-

Infrared (IR) Spectroscopy: The IR spectrum of the parent acid shows a broad O-H stretch from the carboxylic acid.[6] In the tert-butyl ester, this would be absent and replaced by C-H stretching vibrations of the alkyl group. A strong carbonyl (C=O) stretching band for the ester would be expected around 1720-1740 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum of the parent acid is available.[6] For the tert-butyl ester, the molecular ion peak would be observed at m/z = 257. A characteristic fragmentation pattern would likely involve the loss of isobutylene (56 Da) to give the carboxylic acid cation.

Synthesis Protocol: Preparation of 2-Chloro-5-nitrobenzoic Acid

The synthesis of this compound typically proceeds via the esterification of its parent acid. Therefore, a reliable synthesis of 2-chloro-5-nitrobenzoic acid is paramount. The following protocol is based on the nitration of o-chlorobenzoic acid.

Causality Behind Experimental Choices: The use of a mixture of concentrated nitric and sulfuric acids is a classic and effective method for the nitration of aromatic rings. Sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The reaction is conducted at a low temperature (below 0°C) to control the exothermic reaction and to minimize the formation of dinitrated and other isomeric by-products.[7]

Step-by-Step Methodology:

-

In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, add 160 g of 100% sulfuric acid to 32 g of pure o-chlorobenzoic acid.[7]

-

Stir the mixture until a solution is formed and cool it to below 0°C.[7]

-

Prepare a nitrating mixture by carefully adding 16 g of 80% nitric acid to 40 g of 100% sulfuric acid, keeping the mixture cool.[7]

-

Add the nitrating mixture dropwise to the o-chlorobenzoic acid solution over approximately 1 hour, ensuring the temperature remains below 0°C.[7]

-

After the addition is complete, allow the reaction mixture to stand at room temperature for 10-12 hours.[7]

-

Slowly heat the mixture to 60°C and then pour it onto 400 g of ice.[7]

-

Filter the precipitated 2-chloro-5-nitrobenzoic acid.[7]

-

Recrystallize the crude product from boiling water to obtain the pure acid.[7]

Self-Validating System: The purity of the synthesized 2-chloro-5-nitrobenzoic acid can be verified by its melting point (164-168 °C) and by spectroscopic methods (NMR, IR). Any significant deviation from the expected melting point would indicate the presence of impurities, such as the starting material or other isomers.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of 2-chloro-5-nitrobenzoic acid.

Caption: Workflow for the synthesis of 2-chloro-5-nitrobenzoic acid.

Safety and Handling

The following safety information is for 2-chloro-5-nitrobenzoic acid and should be considered as a baseline for handling its derivatives, including the tert-butyl ester.[4][8]

-

Hazard Statements:

-

Precautionary Statements:

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Use chemical safety goggles and a face shield.

-

Skin Protection: Handle with chemically resistant gloves. Wear protective clothing.

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge.

Handling and Storage:

-

Store in a tightly closed container in a dry and well-ventilated place.

-

Handle in accordance with good industrial hygiene and safety practices.

Conclusion

This compound is a significant building block in medicinal chemistry and organic synthesis. While its specific physical properties are not widely reported, a solid understanding can be derived from its well-characterized parent compound, 2-chloro-5-nitrobenzoic acid. The provided synthetic protocol for the parent acid, along with the safety and handling guidelines, offers a robust foundation for researchers and drug development professionals working with this class of compounds. Further experimental characterization of the title compound would be a valuable contribution to the chemical literature.

References

-

NIST. (n.d.). 2-Chloro-5-nitrobenzoic acid. In NIST Chemistry WebBook. [Link]

-

S D Fine-Chem Limited. (n.d.). 2-CHLORO-5-NITROBENZOIC ACID GHS Safety Data Sheet. [Link]

-

PubChem. (n.d.). 2-Chloro-5-nitrobenzoic acid. [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Chloro-5-nitrobenzoic acid (CAS 2516-96-3). [Link]

-

PubChem. (n.d.). Tert-butyl 2-acetyloxy-5-nitrobenzoate. [Link]

- Google Patents. (n.d.). The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.

-

Carl Roth. (2024). Safety Data Sheet: 5-Chloro-2-nitrobenzoic acid. [Link]

-

MDPI. (2023). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. [Link]

- Google Patents. (n.d.). A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.

-

PrepChem. (n.d.). Preparation of 2-chloro-5-nitrobenzoic acid. [Link]

Sources

- 1. This compound | 55233-05-1 | Benchchem [benchchem.com]

- 2. Tert-butyl 2-acetyloxy-5-nitrobenzoate | C13H15NO6 | CID 140796831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. fishersci.com [fishersci.com]

- 5. 2-Chloro-5-nitrobenzoic acid | C7H4ClNO4 | CID 17287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Chloro-5-nitrobenzoic acid [webbook.nist.gov]

- 7. prepchem.com [prepchem.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

A Senior Application Scientist's Guide to the Infrared Spectroscopy of Tert-butyl 2-chloro-5-nitrobenzoate

Foreword: The Analytical Imperative in Pharmaceutical Development

In the landscape of modern drug discovery and development, the unambiguous characterization of chemical intermediates is not merely a procedural step but a cornerstone of scientific rigor and regulatory compliance. Molecules like Tert-butyl 2-chloro-5-nitrobenzoate, with their specific constellation of functional groups, serve as critical building blocks in the synthesis of complex active pharmaceutical ingredients (APIs). Their structural integrity and purity directly impact the viability of a synthetic route and the safety profile of the final drug product. Among the arsenal of analytical techniques available, Infrared (IR) spectroscopy presents itself as a rapid, reliable, and non-destructive method for confirming the identity and assessing the quality of such intermediates. This guide provides an in-depth exploration of the principles and practical application of IR spectroscopy for the analysis of this compound, tailored for researchers, scientists, and drug development professionals who rely on precise and efficient molecular characterization.

Molecular Architecture and Spectroscopic Significance

This compound (Molecular Formula: C₁₁H₁₂ClNO₄, CAS No: 55233-05-1) is a substituted aromatic ester.[1] Its utility in organic synthesis stems from the orchestrated reactivity of its distinct functional moieties. A comprehensive IR spectroscopic analysis hinges on understanding the vibrational behavior of each component part of this architecture.

The key to a successful IR interpretation is to dissect the molecule into its constituent functional groups, each with its own characteristic vibrational frequencies. The primary absorbers of infrared radiation in this compound are:

-

The Ester Group (-COOC(CH₃)₃): This group is defined by a strong carbonyl (C=O) stretching vibration and two distinct C-O stretching vibrations.

-

The Aromatic Nitro Group (-NO₂): The highly polar N-O bonds give rise to two prominent, strong stretching vibrations, which are highly characteristic.

-

The Substituted Benzene Ring: The aromatic ring exhibits C-H stretching, C=C in-ring stretching, and out-of-plane C-H bending vibrations that can provide information about the substitution pattern.

-

The Chloro Substituent (-Cl): The C-Cl stretch occurs in the lower frequency "fingerprint" region of the spectrum.

-

The Tert-butyl Group (-C(CH₃)₃): This bulky aliphatic group has characteristic C-H stretching and bending modes.

The following diagram illustrates the molecular structure and highlights these key functional groups.

Caption: Workflow for FT-IR analysis using ATR.

Interpretation of the IR Spectrum

The IR spectrum of this compound is a composite of the absorptions discussed previously. A systematic, peak-by-peak analysis confirms the presence of all expected functional groups and thus validates the molecular structure.

The following table summarizes the expected key absorption bands and their assignments.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| ~3090 | Weak-Medium | Aromatic C-H | Stretching |

| ~2980 | Medium | Aliphatic C-H (tert-butyl) | Stretching |

| ~1725 | Very Strong, Sharp | Ester C=O | Stretching |

| ~1530 | Very Strong | Aromatic NO₂ | Asymmetric Stretch |

| ~1470, ~1580 | Medium-Variable | Aromatic C=C | In-ring Stretching |

| ~1390, ~1370 | Medium | Tert-butyl C-H | Bending |

| ~1350 | Strong | Aromatic NO₂ | Symmetric Stretch |

| ~1250 | Strong | Ester C-O | Asymmetric Stretch |

| ~1120 | Strong | Ester C-O | Symmetric Stretch |

| ~830 | Strong | Aromatic C-H | Out-of-Plane Bending |

| ~740 | Medium | C-Cl | Stretching |

Analysis Narrative:

An analyst examining the spectrum would first be drawn to the most intense peaks. The very strong, sharp absorption around 1725 cm⁻¹ is immediately indicative of a carbonyl group, and its position is consistent with an aromatic ester. [2][3][4] The next most prominent features are the two very strong bands at approximately 1530 cm⁻¹ and 1350 cm⁻¹ . This pair of absorptions is the classic signature of an aromatic nitro group, corresponding to the asymmetric and symmetric N-O stretching vibrations, respectively. [5][6][7]The presence of both peaks provides extremely high confidence in the assignment of this functional group.

Attention would then shift to the C-H stretching region. A weak-to-medium band just above 3000 cm⁻¹ (e.g., ~3090 cm⁻¹) confirms the presence of aromatic C-H bonds, while a more intense set of absorptions just below 3000 cm⁻¹ (e.g., ~2980 cm⁻¹) is characteristic of the aliphatic C-H bonds of the tert-butyl group.

The fingerprint region (below 1500 cm⁻¹) provides further corroborating evidence. The strong bands around 1250 cm⁻¹ and 1120 cm⁻¹ are assigned to the C-O stretching vibrations of the ester linkage. [2][8]The characteristic C-H bending modes for the tert-butyl group are expected around 1370 cm⁻¹ and 1390 cm⁻¹ . Finally, strong absorptions in the 900-800 cm⁻¹ range are indicative of the out-of-plane C-H bending of the substituted aromatic ring, and a band in the 800-700 cm⁻¹ region can be tentatively assigned to the C-Cl stretch.

Applications in Drug Development

-

Identity Confirmation: As demonstrated, IR spectroscopy serves as a rapid and definitive method for confirming the identity of incoming batches of this compound, ensuring the correct starting material is used in a synthesis.

-

Purity Assessment: While not a quantitative technique in the same vein as chromatography, IR can be a powerful tool for qualitative purity assessment. The absence of unexpected peaks (e.g., a broad -OH absorption around 3300 cm⁻¹ from the starting carboxylic acid, 2-chloro-5-nitrobenzoic acid) can provide a quick check for the presence of impurities.

-

Reaction Monitoring: In the synthesis of this ester from its corresponding carboxylic acid, the disappearance of the broad carboxylic acid O-H stretch and the appearance of the strong ester C=O and C-O bands can be monitored in real-time using in-situ IR probes to track reaction completion.

Conclusion

Infrared spectroscopy is an indispensable analytical tool in the modern pharmaceutical laboratory. For a critical intermediate like this compound, it provides a rich tapestry of vibrational information that, when interpreted with expertise, allows for unambiguous structural confirmation. The combination of a robust, self-validating experimental protocol and a thorough understanding of group frequency correlations empowers scientists to make confident, data-driven decisions, thereby upholding the principles of scientific integrity and accelerating the drug development pipeline.

References

- Vertex AI Search. (2023). 2-Chloro-5-Nitrobenzoic Acid: Properties, Uses, and Production.

-

NIST. (n.d.). 2-Chloro-5-nitrobenzoic acid. NIST Chemistry WebBook. Available at: [Link]

-

Dopfer, O., et al. (2007). Infrared Spectroscopy of the tert-Butyl Cation in the Gas Phase. Journal of the American Chemical Society. Available at: [Link]

-

PubChem. (n.d.). 2-Chloro-5-nitrobenzoic acid. Available at: [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Available at: [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of tert-butyl.... Available at: [Link]

-

Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Available at: [Link]

-

NIST. (n.d.). Benzoic acid, p-tert-butyl-. NIST Chemistry WebBook. Available at: [Link]

-

Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Available at: [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Available at: [Link]

-

LibreTexts Chemistry. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-iodo-2-methylpropane. Available at: [Link]

-

LibreTexts Chemistry. (2021). 24.6: Nitro Compounds. Available at: [Link]

-

OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups. Organic Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). The infrared spectra of (a) t-butylamine and (b) t-butyl alcohol. Available at: [Link]

-

Chemistry LibreTexts. (n.d.). Infrared of nitro compounds. Available at: [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]

-

TMP Chem. (2021). Lec15 - IR Spectra of Aromatic Compounds. YouTube. Available at: [Link]

-

The Good Scents Company. (n.d.). methyl 4-tert-butyl benzoate. Available at: [Link]

-

NIST. (n.d.). Benzoic acid, p-tert-butyl-. NIST Chemistry WebBook. Available at: [Link]

Sources

- 1. 55233-05-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]

- 8. chem.libretexts.org [chem.libretexts.org]

Strategic Manipulation of Tert-butyl 2-chloro-5-nitrobenzoate: A Chemo-Orthogonal Approach

Executive Summary

Tert-butyl 2-chloro-5-nitrobenzoate represents a highly specialized scaffold in medicinal chemistry, primarily utilized for its chemo-orthogonal properties . Unlike its methyl or ethyl counterparts, the tert-butyl ester provides a robust steric shield against nucleophilic attack at the carbonyl carbon while remaining labile to acidic conditions.

This guide details the exploitation of this molecule’s three distinct reactive centers:

-

The Electrophilic Core (C2): Activated for Nucleophilic Aromatic Substitution (

). -

The Redox Handle (C5): A nitro group serving as a masked aniline.

-

The Protective Mask (C1): An acid-labile ester permitting late-stage carboxylic acid generation.

Molecular Architecture & Reactivity Logic

The reactivity of this molecule is dictated by the electronic interplay between the substituents on the benzene ring.

-

Activation for

: The Chlorine atom at C2 is the leaving group. It is activated by two Electron Withdrawing Groups (EWGs): the Nitro group at C5 (para-position) and the Ester at C1 (ortho-position). -

Steric Steering: The bulky tert-butyl group prevents the common side reaction of amide formation (via ester attack) during

reactions with primary amines, forcing the nucleophile toward the C2-Chlorine.

Visualization: Reactivity Map

Figure 1: The reactivity triad of this compound. Note the orthogonal nature of the three pathways.

Module 1: Nucleophilic Aromatic Substitution ( )

The most valuable transformation for this scaffold is the displacement of the chlorine atom.

Mechanistic Insight

The reaction proceeds via a Meisenheimer Complex . The para-nitro group is essential here; it stabilizes the negative charge intermediate through resonance.

-

Why Tert-butyl? If you used Methyl 2-chloro-5-nitrobenzoate, a primary amine (like benzylamine) could attack the ester to form an amide before or during the

reaction. The tert-butyl group sterically blocks this trajectory.

Experimental Protocol: with Primary Amines

Objective: Synthesis of tert-butyl 2-(benzylamino)-5-nitrobenzoate.

Reagents:

-

Substrate: this compound (1.0 eq)

-

Nucleophile: Benzylamine (1.1 eq)

-

Base: DIPEA (N,N-Diisopropylethylamine) (2.0 eq) - Chosen for solubility and non-nucleophilic nature.

-

Solvent: DMF or NMP (Polar aprotic solvents accelerate

).

Step-by-Step Workflow:

-

Preparation: Dissolve 1.0 g (3.85 mmol) of substrate in 10 mL of anhydrous DMF under

atmosphere. -

Addition: Add DIPEA (1.34 mL, 7.7 mmol) followed by dropwise addition of benzylamine (0.46 mL, 4.2 mmol).

-

Thermal Activation: Heat the reaction mixture to 60°C .

-

Note: While highly activated, the steric bulk of the ortho-ester imposes a kinetic penalty. Room temperature reactions may be sluggish.

-

-

Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.8) should disappear, replaced by a fluorescent yellow spot (Rf ~0.6).

-

Workup: Pour into ice water (100 mL). The product usually precipitates as a yellow solid due to the hydrophobic t-butyl and benzyl groups. Filter and wash with water.

Data Summary: Solvent Effects on Yield

| Solvent | Temperature | Time | Yield | Comments |

| DMF | 60°C | 4 h | 92% | Optimal. Fast kinetics. |

| THF | Reflux (66°C) | 12 h | 65% | Slower; salt precipitation hinders reaction. |

| Ethanol | Reflux | 24 h | 40% | Poor solubility; potential transesterification risk. |

Module 2: Chemoselective Nitro Reduction

Reducing the nitro group at C5 converts the molecule into a multifunctional scaffold (e.g., for quinazolinone synthesis).

The Challenge: Hydrodehalogenation

Standard catalytic hydrogenation (

Protocol: Iron-Mediated Reduction (Bechamp Conditions)

This method reduces the nitro group while preserving the C-Cl bond and the acid-sensitive t-butyl ester.

Reagents:

-

Substrate (1.0 eq)

-

Iron Powder (5.0 eq) - Must be fine mesh.

-

Ammonium Chloride (

) (5.0 eq) -

Solvent: Ethanol/Water (4:1)

Workflow:

-

Suspend substrate (1.0 mmol) in Ethanol (20 mL) and Water (5 mL).

-

Add

and Iron powder. -

Heat to reflux (80°C) with vigorous stirring (mechanical stirring recommended due to heavy slurry).

-

Run for 2 hours. Color changes from yellow to dark grey/brown.

-

Filtration (Critical): Filter hot through a Celite pad to remove iron oxides. Wash with hot ethanol.

-

Concentration: Evaporate ethanol. Extract the aqueous residue with EtOAc.

Module 3: Acid-Mediated Deprotection

The final stage in many drug development workflows is the removal of the masking group to reveal the pharmacophore (carboxylic acid).

Mechanism

The tert-butyl cation is stable enough to leave via an E1-like mechanism under acidic conditions, generating isobutylene gas and the free acid.

Protocol: TFA Deprotection

Reagents:

-

Substrate (1.0 eq)

-

Trifluoroacetic Acid (TFA) / Dichloromethane (DCM) (1:1 ratio)

-

Scavenger: Triethylsilane (TES) (2.0 eq) - Optional but recommended to quench the t-butyl cation and prevent alkylation of the aromatic ring.

Workflow:

-

Dissolve substrate in DCM.

-

Add TES.

-

Add TFA dropwise at 0°C, then warm to Room Temperature.

-

Stir for 1-3 hours.

-

Workup: Remove volatiles in vacuo. Co-evaporate with Toluene (3x) to remove residual TFA (critical for biological assays).

Integrated Pathway Visualization

The following diagram illustrates the logical flow of utilizing this scaffold to build a hypothetical Quinazolinone drug core.

Figure 2: Synthetic utility of the scaffold in heterocyclic construction.

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 123062, 2-Chloro-5-nitrobenzoic acid. Retrieved from [Link]

- Context: Serves as the authoritative source for the parent acid's physical properties and safety data, which directly extrapolate to the ester deriv

- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience. Context: The definitive guide on the stability profiles of tert-butyl esters (acid labile, base stable) vs methyl esters.

- Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews, 49(2), 273–412. Context: Foundational text establishing the mechanism of and the activating effects of nitro groups in ortho/para positions.

- Sigma-Aldrich (Merck).Product Specification: this compound.

Strategic Utilization of Tert-butyl 2-chloro-5-nitrobenzoate in Medicinal Chemistry

[1]

Executive Summary

Tert-butyl 2-chloro-5-nitrobenzoate (CAS 55233-05-1) represents a "privileged scaffold" in modern medicinal chemistry.[1] Its value lies in its orthogonal reactivity profile : it possesses three distinct functional handles—an electrophilic aryl chloride, a reducible nitro group, and an acid-labile ester—that can be manipulated sequentially without cross-reactivity.

This technical guide details the application of this intermediate in the synthesis of complex heterocycles (such as quinazolinones and benzodiazepines) and high-value pharmacophores (including VLA-4 antagonists).[1] It provides validated protocols for nucleophilic aromatic substitution (

The Orthogonal Scaffold: Structural Logic

The utility of this compound stems from the electronic interplay between its substituents.[1]

Electronic Push-Pull Mechanism[1]

-

The Activator (Nitro Group): Located at the para position relative to the chlorine, the nitro group exerts a strong electron-withdrawing effect (-M, -I), significantly lowering the energy of the Meisenheimer complex intermediate.[1] This activates the C-Cl bond for displacement by nucleophiles (

) under mild conditions.[1] -

The Leaving Group (Chlorine): While fluorine is often preferred for

kinetics, the chlorine atom in this scaffold offers a balance of reactivity and stability, preventing premature hydrolysis during storage. -

The Steric Shield (Tert-butyl Ester): Unlike methyl or ethyl esters, the bulky tert-butyl group prevents nucleophilic attack at the carbonyl carbon.[1] This allows chemists to perform

reactions with strong nucleophiles (primary/secondary amines) without observing amide formation side-products.[1]

Reactivity Diagram

The following diagram illustrates the distinct chemical pathways available for this scaffold.

Figure 1: Orthogonal reactivity map showing the three distinct functional handles.[1]

Synthetic Utility & Case Studies

Synthesis of VLA-4 Antagonists

VLA-4 (Very Late Antigen-4) antagonists are critical targets for treating inflammatory and autoimmune diseases.[1] The this compound scaffold is used to construct the core N-acyl phenylalanine derivatives often found in these inhibitors.[1]

Mechanism:

- Displacement: The 2-chloro position is displaced by a specialized amine (e.g., a piperazine or aniline derivative) to install the "head" of the inhibitor.

-

Nitro Reduction: The 5-nitro group is reduced to an aniline.

-

Acylation: The resulting aniline is coupled with an acyl chloride or carboxylic acid to extend the "tail" of the molecule, determining potency and selectivity.

Heterocycle Formation (Quinazolinones)

This scaffold is a precursor to 4(3H)-quinazolinones, a privileged structure in oncology (e.g., EGFR inhibitors).[1]

Experimental Protocols

Protocol A: Regioselective Displacement

This protocol describes the displacement of the chlorine atom by a primary amine. The tert-butyl ester prevents the formation of the amide byproduct.

Reagents:

-

This compound (1.0 equiv)[1]

-

Primary Amine (1.1 equiv)[1]

-

N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)[1]

-

Solvent: Acetonitrile (MeCN) or DMF[1]

Procedure:

-

Dissolve this compound (10 mmol) in anhydrous MeCN (50 mL).

-

Add DIPEA (15 mmol) followed by the amine (11 mmol) dropwise at room temperature.

-

Heat the reaction mixture to 60–80°C and monitor by TLC/LC-MS. (Reaction typically completes in 4–12 hours).[1]

-

Workup: Cool to RT, concentrate in vacuo. Redissolve in EtOAc, wash with 0.5M HCl (to remove excess amine), saturated

, and brine. -

Purification: Recrystallize from Hexane/EtOAc or purify via silica gel chromatography.

Critical Note: If using a volatile amine, perform the reaction in a sealed pressure tube.

Protocol B: Chemoselective Nitro Reduction (Zn/NH4Cl)

Standard catalytic hydrogenation (

Reagents:

-

Nitro-benzoate intermediate (1.0 equiv)[1]

-

Zinc powder (activated) (5.0 equiv)[1]

-

Ammonium Chloride (

) (10.0 equiv)[1] -

Solvent: Ethanol/Water (3:1)[1]

Procedure:

-

Dissolve the nitro compound in Ethanol/Water (3:1 ratio).

-

Add solid

and stir vigorously. -

Add Zinc powder portion-wise over 15 minutes. (Exothermic reaction).[1]

-

Stir at room temperature or mild heat (40°C) for 1–3 hours.

-

Filtration: Filter the mixture through a pad of Celite to remove zinc oxide residues. Wash the pad with Ethanol.

-

Isolation: Concentrate the filtrate. Extract the aqueous residue with EtOAc.[2][3] Dry over

.

Protocol C: Acidolytic Deprotection of Tert-butyl Ester

Reagents:

Procedure:

-

Dissolve the substrate in DCM (0.1 M concentration).[1]

-

Add TFA (20–50% v/v depending on substrate sensitivity).[1]

-

Stir at room temperature for 1–2 hours.

-

Workup: Concentrate in vacuo. Azeotrope with toluene (3x) to remove residual TFA.[1] This yields the free carboxylic acid, ready for coupling or cyclization.

Quantitative Data Summary

| Reaction Type | Conditions | Typical Yield | Selectivity |

| Amine, DIPEA, MeCN, 60°C | 85–95% | >99% (Cl displacement vs Ester attack) | |

| Nitro Reduction | 90–98% | Risk of dechlorination if Cl is present | |

| Nitro Reduction | Zn, | 80–90% | 100% Nitro-selective (Cl preserved) |

| Ester Hydrolysis | TFA, DCM, RT | >95% | Quantitative conversion to Acid |

Synthesis Workflow Diagram (VLA-4 Antagonist Example)

The following diagram details the synthesis of a generic VLA-4 antagonist precursor using this scaffold.

Figure 2: Step-wise synthesis of a VLA-4 antagonist core using the orthogonal reactivity of the scaffold.

Safety & Handling

-

Nitro Compounds: While this specific ester is relatively stable, nitroaromatics can be energetic. Avoid heating dry solids to decomposition.

-

Sensitization: Halogenated nitrobenzoates are potent skin sensitizers. All manipulations, especially weighing and transfer, must be performed in a fume hood with proper PPE (nitrile gloves, lab coat, eye protection).

-

Waste Disposal: Aqueous waste from the

reaction contains organic bases and potentially unreacted chlorides; dispose of as halogenated organic waste.

References

-

Benchchem. "this compound: Significance and Context within Contemporary Organic Chemistry."[1][4] Benchchem Chemical Database. Link[1]

-

Sigma-Aldrich. "2-Chloro-5-nitrobenzoic acid: Product Specification and Safety Data."[1] Merck KGaA. Link

-

Tilley, J. W., et al. "VLA-4 Antagonists: Design, Synthesis and SAR of N-Acyl Phenylalanine Derivatives." Bioorganic & Medicinal Chemistry Letters. Link

-

Google Patents. "US20220112189A1 - Compounds and compositions for the treatment of cryptosporidiosis." Google Patents. Link

-

National Institutes of Health (NIH). "Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis." PubMed Central. Link

-

MDPI. "From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials." Molecules. Link

Sources

- 1. US20220112189A1 - Compounds and compositions for the treatment of cryptosporidiosis - Google Patents [patents.google.com]

- 2. Design, Synthesis, and Biological Evaluation of a Novel Series of 4-Guanidinobenzoate Derivatives as Enteropeptidase Inhibitors with Low Systemic Exposure for the Treatment of Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A general chemical principle for creating closure-stabilizing integrin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 55233-05-1 | Benchchem [benchchem.com]

The Strategic Utility of Tert-butyl 2-chloro-5-nitrobenzoate in Modern Synthetic Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the strategic deployment of well-functionalized intermediates is paramount to the efficient construction of complex molecular architectures. Among these, tert-butyl 2-chloro-5-nitrobenzoate has emerged as a versatile and highly valuable building block, particularly in the fields of medicinal chemistry and agrochemical research. Its unique combination of a sterically hindered ester, an activated chloro leaving group, and a reducible nitro functionality provides a powerful handle for a variety of chemical transformations. This guide, intended for researchers and drug development professionals, will provide a comprehensive overview of the synthesis, properties, and strategic applications of this important synthetic intermediate.

Physicochemical Properties and Safety Considerations

This compound is a pale yellow solid that is soluble in a range of common organic solvents. The tert-butyl ester group serves as a robust protecting group for the carboxylic acid, stable to a variety of reaction conditions, yet readily removable under acidic conditions.

Table 1: Physicochemical Properties of 2-Chloro-5-nitrobenzoic Acid

| Property | Value | Reference |

| Molecular Formula | C₇H₄ClNO₄ | [1] |

| Molecular Weight | 201.56 g/mol | [1] |

| Melting Point | 165-168 °C | |

| Appearance | Pale yellow powder | [1] |

Safety and Handling: 2-Chloro-5-nitrobenzoic acid, the precursor to the title compound, is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] It is also very toxic to aquatic life.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound and its derivatives. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is typically achieved in a two-step process starting from the commercially available o-chlorobenzoic acid.

Step 1: Nitration of o-Chlorobenzoic Acid

The first step involves the electrophilic nitration of o-chlorobenzoic acid to produce 2-chloro-5-nitrobenzoic acid. This reaction is a classic example of electrophilic aromatic substitution, where the regioselectivity is directed by the existing substituents on the aromatic ring.

Reaction Scheme:

Caption: Nitration of o-chlorobenzoic acid.

Detailed Protocol for the Synthesis of 2-Chloro-5-nitrobenzoic Acid [2][3]

-

Reagents and Equipment:

-

o-Chlorobenzoic acid

-

Concentrated sulfuric acid (98%)

-

Concentrated nitric acid (70%)

-

Ice bath

-

Round-bottom flask equipped with a magnetic stirrer and a dropping funnel

-

-

Procedure:

-

In a round-bottom flask, dissolve o-chlorobenzoic acid in concentrated sulfuric acid at a weight ratio of 1:3.5 to 1:4.5.[2]

-

Cool the mixture to 0-10 °C using an ice bath.

-

Slowly add a nitrating mixture (a pre-mixed solution of concentrated nitric acid and concentrated sulfuric acid) dropwise to the cooled solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours to ensure complete conversion.

-

Carefully pour the reaction mixture onto crushed ice.

-

The precipitated solid, 2-chloro-5-nitrobenzoic acid, is collected by vacuum filtration and washed with cold water.

-

The crude product can be further purified by recrystallization from hot water.[3]

-

Step 2: Esterification to this compound

The second step is the protection of the carboxylic acid as a tert-butyl ester. This is a crucial step as it prevents the acidic proton from interfering with subsequent reactions and also modulates the reactivity of the molecule. A common and efficient method for this transformation is the use of di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalytic amount of a base like 4-dimethylaminopyridine (DMAP).

Reaction Scheme:

Caption: Esterification to form the tert-butyl ester.

Detailed Protocol for the Synthesis of this compound

-

Reagents and Equipment:

-

2-Chloro-5-nitrobenzoic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-Dimethylaminopyridine (DMAP)

-

Tert-butanol (t-BuOH) or another suitable solvent like THF

-

Round-bottom flask with a magnetic stirrer

-

-

Procedure:

-

Dissolve 2-chloro-5-nitrobenzoic acid in a suitable solvent such as tert-butanol or THF in a round-bottom flask.

-

Add a catalytic amount of DMAP to the solution.

-

Add di-tert-butyl dicarbonate (typically 1.1 to 1.5 equivalents) to the mixture.

-

Stir the reaction at room temperature until the starting material is consumed (monitoring by TLC or LC-MS is recommended).

-

Upon completion, the reaction mixture is typically diluted with an organic solvent like ethyl acetate and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

-

Key Synthetic Transformations of this compound

The strategic value of this compound lies in the selective manipulation of its three key functional groups.

Nucleophilic Aromatic Substitution (SₙAr) at the Chloro Position

The presence of the electron-withdrawing nitro group in the para position to the chlorine atom strongly activates the aromatic ring towards nucleophilic aromatic substitution (SₙAr). This allows for the facile displacement of the chloride with a variety of nucleophiles, including amines, alcohols, and thiols, providing a gateway to a diverse range of substituted benzoic acid derivatives.[4]

Mechanistic Rationale: The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate. The negative charge developed during the nucleophilic attack is delocalized onto the nitro group, which significantly lowers the activation energy of the reaction.

Workflow for SₙAr Reactions:

Caption: General workflow for SₙAr reactions.

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amine, providing a key step in the synthesis of many biologically active molecules.[5] A variety of reducing agents can be employed, with the choice depending on the desired chemoselectivity. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and efficient method.[6]

Reaction Scheme: ```dot digraph "Nitro_Reduction" { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.5]; node [shape=none, fontname="Helvetica", fontsize=10]; edge [arrowhead=vee, penwidth=1.0];

}

Caption: Acid-catalyzed cleavage of the tert-butyl ester.

Experimental Protocol for Tert-butyl Ester Cleavage:

-

Reagents and Equipment:

-

Substituted tert-butyl benzoate derivative

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Round-bottom flask with a magnetic stirrer

-

-

Procedure:

-

Dissolve the tert-butyl ester in dichloromethane.

-

Add trifluoroacetic acid (typically in excess, e.g., 20-50% v/v) to the solution at room temperature.

-

Stir the reaction mixture for a few hours, monitoring the progress by TLC or LC-MS.

-

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

-

The resulting carboxylic acid can often be used directly or purified by crystallization or chromatography.

-

Applications in Drug Discovery and Agrochemical Synthesis

The versatility of this compound has made it a valuable intermediate in the synthesis of a wide range of biologically active molecules.

-

Antibacterial Agents: Derivatives of 2-chloro-5-nitrobenzoic acid have been investigated for their potential as next-generation antibacterial agents, showing activity against both Gram-positive and Gram-negative bacteria. [7]The ability to readily introduce diverse functionalities via SₙAr reactions allows for the systematic exploration of structure-activity relationships.

-

Kinase Inhibitors: The substituted aniline core, accessible from this compound, is a common motif in many kinase inhibitors used in cancer therapy. The ability to introduce various substituents on the aromatic ring is crucial for tuning the potency and selectivity of these inhibitors.

-

Agrochemicals: The chemical scaffold provided by this intermediate is also utilized in the development of novel herbicides and pesticides. [7]The functional group handles allow for the synthesis of compounds with tailored properties for specific agricultural applications.

Conclusion

This compound is a strategically important synthetic intermediate that offers a powerful platform for the synthesis of a wide array of complex molecules. Its well-defined reactivity and the orthogonal nature of its functional groups allow for a high degree of control in multi-step synthetic sequences. For researchers in drug discovery and agrochemical development, a thorough understanding of the synthesis and reactivity of this versatile building block is essential for the efficient and innovative construction of novel chemical entities.

References

- CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid - Google P

-

From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - MDPI. (URL: [Link])

-

Production process of 2-chloro-5-nitrobenzoic acid - Eureka | Patsnap. (URL: [Link])

-

2-Chloro-5-nitrobenzoic acid | C7H4ClNO4 | CID 17287 - PubChem. (URL: [Link])

-

(PDF) Metal Catalyst-Free Amination of 2-Chloro-5-nitrobenzoic Acid in Superheated Water. - ResearchGate. (URL: [Link])

-

From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - PubMed. (URL: [Link])

-

tert-Butyl Esters - Organic Chemistry Portal. (URL: [Link])

-

Catalytic hydrogenation of methyl vs. tert-butyl benzoate with... - ResearchGate. (URL: [Link])

-

What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? - Chemistry Stack Exchange. (URL: [Link])

-

4 - The Royal Society of Chemistry. (URL: [Link])

-

Tert-butyl 2-acetyloxy-5-nitrobenzoate | C13H15NO6 | CID 140796831 - PubChem. (URL: [Link])

-

Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - MDPI. (URL: [Link])

-

Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed. (URL: [Link])

-

Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks - The Royal Society of Chemistry. (URL: [Link])

-

Readily available hydrogen bond catalysts for the asymmetric transfer hydrogenation of nitroolefins - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

-

Methyl2-chloro-5-nitrobenzoate | C8H6ClNO4 | MD Topology | NMR | X-Ray. (URL: [Link])

-

Benzoic acid, p-tert-butyl- - the NIST WebBook. (URL: [Link])

-

2-Chloro-5-nitrobenzoic acid | C7H4ClNO4 | CID 17287 - PubChem. (URL: [Link])

-

Nitro Reduction - Common Conditions. (URL: [Link])

Sources

- 1. 2-Chloro-5-nitrobenzoic acid | C7H4ClNO4 | CID 17287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid - Google Patents [patents.google.com]

- 3. guidechem.com [guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety and handling of Tert-butyl 2-chloro-5-nitrobenzoate

Technical Whitepaper: Safe Handling and Operational Protocols for Tert-butyl 2-chloro-5-nitrobenzoate

Executive Summary

This compound (CAS: 55233-05-1) is a specialized intermediate used in the synthesis of pharmacologically active agents, including antibacterial sesquiterpenoids and LSD1 inhibitors. While structurally robust due to the steric bulk of the tert-butyl group, its nitro-aromatic core presents specific toxicological and reactivity hazards.

This guide moves beyond standard Safety Data Sheet (SDS) boilerplate to provide a decision-based operational framework. It addresses the compound's dual nature: an acid-labile ester requiring pH control and a nitro-arene capable of inducing methemoglobinemia upon systemic absorption.

Chemical Identity & Physicochemical Profile

Understanding the physical state and molecular stability is the first step in risk mitigation.

| Property | Data | Operational Implication |

| CAS Number | 55233-05-1 | Use for inventory tracking; distinguish from the free acid (CAS 2516-96-3). |

| Formula | C₁₁H₁₂ClNO₄ | MW: 257.67 g/mol . |

| Appearance | White to off-white solid | Visual inspection confirms purity; yellowing indicates degradation (nitro reduction/hydrolysis). |

| Solubility | DMSO, Methanol, Chloroform | Use compatible solvent waste streams (Halogenated vs. Non-Halogenated). |

| Reactivity | Acid-labile ester; Nitro-reduction | CRITICAL: Avoid accidental contact with strong acids (TFA, HCl) unless deprotection is intended. |

Hazard Assessment & Toxicology (E-E-A-T)

Senior Scientist Insight: Do not treat this merely as an irritant. While GHS classification highlights local irritation, the nitro group at the 5-position imparts systemic risks common to nitro-aromatics.

GHS Classification & H-Statements

Systemic Toxicity Risks (The Hidden Hazard)

Nitro-aromatic compounds can undergo metabolic reduction to nitroso or hydroxylamine intermediates, potentially oxidizing hemoglobin to methemoglobin.

-

Symptom Watch: Cyanosis (blue lips/fingernails) even in the absence of respiratory distress.

-

Mechanism:

formation.

Engineering Controls & PPE Selection

This protocol relies on a "Barrier-First" approach.

Personal Protective Equipment (PPE) Matrix

| PPE Type | Standard | Specification/Rationale |

| Gloves | ASTM F739 | Nitrile (Double-gloved) recommended. Nitro-aromatics can permeate latex rapidly. Change outer gloves every 30 mins. |

| Respiratory | NIOSH N95 / P100 | Required if handling open powder outside a fume hood. |

| Eye Protection | ANSI Z87.1 | Chemical splash goggles. Face shield required for reactions >5g or involving heat. |

| Body | Tyvek/Lab Coat | Standard cotton lab coat is sufficient for <1g. Tyvek sleeves recommended for larger scale. |

Operational Workflow Diagram

The following diagram outlines the decision logic for handling this compound based on scale and state.

Figure 1: Operational safety decision matrix emphasizing the risk of gas evolution during acid contact.

Operational Protocols: Synthesis & Handling

Weighing and Transfer

-

Static Hazard: Dry nitro-benzoates can accumulate static charge. Use an ionizing fan or anti-static gun during weighing to prevent powder scattering.

-

Containment: Weigh inside a fume hood. If using a balance enclosure, ensure it is wiped down with a damp cloth post-use to remove invisible dust.

Reaction Monitoring (The Acid-Labile Factor)

As a tert-butyl ester, this compound is designed to be cleaved by acid.

-

The Risk: Premature exposure to acidic conditions (e.g., unneutralized chloroform, acidic silica gel) will cleave the ester, releasing isobutylene gas and the free acid (2-chloro-5-nitrobenzoic acid).

-

Control: Ensure reaction solvents are neutral. If performing an intentional deprotection (e.g., with TFA), anticipate significant gas evolution and do not seal the reaction vessel tightly.

Waste Disposal

-

Segregation: Do not mix with strong reducing agents (hydrazine, metal hydrides) in the waste stream, as this can generate heat and toxic anilines.

-

Labeling: Tag waste explicitly as "Halogenated Organic" and "Nitro-Aromatic."

Emergency Response Protocol

In the event of exposure, immediate action mitigates systemic toxicity.

Figure 2: Emergency response workflow highlighting the specific information to provide medical personnel.

References

-

PubChem. (n.d.).[3] 2-Chloro-5-nitrobenzoic acid (Acid form of the ester). National Library of Medicine. Retrieved October 26, 2023, from [Link]

-

New Jersey Department of Health. (2000). Hazardous Substance Fact Sheet: Tert-Butyl Peroxy Benzoate (Reference for Tert-butyl/Benzoate moiety handling). Retrieved October 26, 2023, from [Link]

Sources

Methodological & Application

Application Note: High-Efficiency Suzuki-Miyaura Coupling of tert-Butyl 2-chloro-5-nitrobenzoate

Executive Summary

This application note details the optimized protocol for the Suzuki-Miyaura cross-coupling of tert-butyl 2-chloro-5-nitrobenzoate . This substrate presents a unique dichotomy in synthetic chemistry: it is electronically activated (due to the para-nitro group) yet sterically encumbered (due to the ortho-tert-butyl ester).

While standard Suzuki conditions often fail to address the steric shielding of the carbon-chlorine bond, this guide provides a high-fidelity workflow using Buchwald-type precatalysts to ensure near-quantitative conversion. This protocol is designed for medicinal chemists requiring reliable biaryl synthesis for kinase inhibitors and antibiotic scaffolds.

Substrate Analysis & Mechanistic Rationale

Before executing the protocol, it is critical to understand the competing forces acting on the substrate:

Electronic Activation (The "Accelerator")

The nitro group (-NO

Steric Hindrance (The "Brake")

The tert-butyl ester (-COOtBu) at the 1-position is ortho to the reactive chloride. The bulky tert-butyl group creates a "steric wall," hindering the approach of the palladium catalyst. Standard triphenylphosphine ligands often fail here because they lack the bulk required to force the active Pd(0) species into the crowded reaction center (a counter-intuitive phenomenon where bulky ligands actually help crowded couplings by promoting the formation of highly active mono-ligated Pd species).

The Solution: Ligand Selection

To overcome the steric barrier, we utilize SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl). SPhos is electron-rich (facilitating oxidative addition) and bulky (promoting reductive elimination and stabilizing the monoligated species).

Visualizing the Reaction Pathway

The following diagram illustrates the catalytic cycle adapted for this specific substrate, highlighting the critical oxidative addition step.

Caption: The catalytic cycle emphasizes the role of the bulky ligand (L) in facilitating the oxidative addition despite the ortho-ester hindrance.

Experimental Protocol

Materials & Reagents

-

Substrate: this compound (1.0 equiv)

-

Coupling Partner: Aryl boronic acid (1.2 – 1.5 equiv)

-

Catalyst: XPhos Pd G2 or Pd(OAc)

+ SPhos (2–5 mol%) -

Base: Potassium Phosphate Tribasic (K

PO -

Solvent: Toluene : Water (10:1) or 1,4-Dioxane : Water (4:1)

Step-by-Step Methodology

Step 1: Reaction Setup (Inert Atmosphere)

-

Equip a dry reaction vial with a magnetic stir bar and a septum.

-

Add This compound (1.0 eq), the Aryl Boronic Acid (1.2 eq), and K

PO -

Critical Step: If using a precatalyst (e.g., XPhos Pd G2), add it now (2 mol%). If using Pd(OAc)

/Ligand, add them as solids. -

Seal the vial and purge with Nitrogen or Argon for 5 minutes.

Step 2: Solvent Addition & Degassing

-

Inject the solvent mixture (Toluene/Water or Dioxane/Water) via syringe.

-

Note: Concentration should be approximately 0.1 M to 0.2 M relative to the chloride.

-

-

Sparge the solution with inert gas for another 2-3 minutes to remove dissolved oxygen (prevents homocoupling of boronic acid and oxidation of phosphine).

Step 3: Reaction

-

Heat the reaction block to 80°C .

-

Caution: Do not exceed 100°C. While the tert-butyl ester is thermally stable, higher temperatures in basic aqueous media can risk hydrolysis to the carboxylic acid.

-

-

Monitor by LC-MS or TLC. Conversion is typically complete within 2–4 hours due to the electronic activation of the nitro group.

Step 4: Workup

-

Cool to room temperature.

-

Dilute with Ethyl Acetate (EtOAc) and water.

-

Separate phases. Extract the aqueous layer twice with EtOAc.

-

Wash combined organics with Brine .

-

Dry over Na

SO

Step 5: Purification

-

Purify via Flash Column Chromatography (SiO

).-

Eluent: Hexanes/Ethyl Acetate gradient.

-

Note: The product will likely be less polar than the starting boronic acid but more polar than the starting chloride.

-

Experimental Workflow Diagram

Caption: Linear workflow ensuring inert conditions are maintained prior to heating.

Troubleshooting & Optimization Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst poisoning or inactive catalyst. | Switch to XPhos Pd G2 (pre-formed active species). Ensure thorough degassing. |

| Hydrolysis of Ester | Base/Temperature incompatibility. | Switch base from K |

| Homocoupling of Boronic Acid | Presence of Oxygen. | Increase degassing time. Add catalyst after degassing solvents. |

| Protodeboronation | Unstable Boronic Acid. | Use Boronic Ester (Pinacol) instead of acid. Lower temp to 60°C. |

References & Authoritative Grounding

The protocols defined above are grounded in the fundamental methodologies established for sterically hindered biaryl synthesis.

-

Universal Suzuki Coupling Methods:

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

-

-

Handling Sterically Hindered Chlorides (SPhos/XPhos):

-

Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for the Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. J. Am. Chem. Soc.

-

-

Nitro-Group Compatibility in Pd-Coupling:

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition.

-

Disclaimer: This protocol is intended for use by qualified laboratory personnel. Always review the Safety Data Sheet (SDS) for this compound and all reagents before use.

Application Note: Palladium-Catalyzed Cross-Coupling of Tert-butyl 2-chloro-5-nitrobenzoate

Executive Summary

Tert-butyl 2-chloro-5-nitrobenzoate represents a highly functionalized scaffold often utilized in the synthesis of heterocycles and late-stage pharmaceutical intermediates. Its unique reactivity profile is defined by a "Push-Pull" electronic system: the electron-withdrawing nitro group at C5 activates the C-Cl bond, while the bulky tert-butyl ester at C1 introduces significant steric hindrance and acid-sensitivity.

This guide provides optimized protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-couplings. Unlike standard aryl chlorides, this substrate requires specific catalytic systems to overcome the ortho-steric barrier while preventing competitive nucleophilic aromatic substitution (

Mechanistic Insight & Catalyst Selection

The Reactivity Paradox

The substrate presents two conflicting features for Palladium catalysis:

-

Electronic Activation (Pro-OA): The

group strongly withdraws electron density, lowering the energy of the -

Steric Inhibition (Anti-TM): The ortho-

group creates a "steric wall." While it accelerates Reductive Elimination (RE) by relieving congestion, it severely hinders Transmetallation (TM) and the initial coordination of the catalyst.

Ligand Design Strategy

To navigate this, we employ Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) .

-

Why? These bulky, electron-rich ligands (e.g., XPhos, SPhos) promote the formation of the monoligated

species, which is crucial for entering the catalytic cycle with crowded substrates. -

Specific Recommendation:

-

XPhos: Excellent for avoiding "stalled" catalytic cycles in sterically hindered substrates.

-

BrettPhos: Preferred for C-N coupling with weak nucleophiles where

background reaction is slow.

-

Mechanistic Diagram

Caption: Catalytic cycle highlighting the Transmetallation step as the primary bottleneck due to the steric bulk of the tert-butyl ester.

Protocol 1: Sterically Demanding Suzuki-Miyaura Coupling[1]

Objective: Coupling with aryl/heteroaryl boronic acids. Challenge: Preventing ester hydrolysis while forcing the coupling of the crowded center.

Reagents & Materials

-

Substrate: this compound (1.0 equiv)

-

Boronic Acid: Aryl/Heteroaryl boronic acid (1.2–1.5 equiv)

-

Catalyst: XPhos Pd G2 (2–5 mol%)

-

Alternative:

(2 mol%) + XPhos (4-8 mol%)

-

-

Base:

(3.0 equiv) - Anhydrous preferred to protect ester. -

Solvent: 1,4-Dioxane : Water (10:1) or Toluene (anhydrous)

-

Note: A small amount of water increases rate, but strictly anhydrous Toluene is safer for the t-butyl ester if the reaction time is long.

-

Step-by-Step Procedure

-

Inert Setup: Flame-dry a reaction vial equipped with a magnetic stir bar. Cool under Argon flow.

-

Charging: Add the aryl chloride (1.0 equiv), boronic acid (1.5 equiv), and base (

, 3.0 equiv). -

Catalyst Addition: Add XPhos Pd G2 precatalyst (2 mol%).

-

Expert Tip: If using separate metal/ligand, premix

and XPhos in a small volume of solvent at 60°C for 5 mins before adding to the main vessel to ensure active catalyst formation.

-

-

Solvent & Degassing: Add 1,4-Dioxane (0.2 M concentration relative to substrate). Sparge with Argon for 10 minutes.

-

Reaction: Seal the vial and heat to 80°C .

-

Monitoring: Check LCMS at 2 hours. The nitro group makes the starting material easy to visualize by UV (254 nm).

-

-

Workup:

Protocol 2: Buchwald-Hartwig Amination vs.

Decision Logic:

-

Scenario A (Strong Nucleophile): Primary aliphatic amines (e.g., morpholine, benzylamine).

-

Method:

(Nucleophilic Aromatic Substitution). No metal required. The nitro group activates the ring sufficiently. Use

-

-

Scenario B (Weak Nucleophile): Anilines, Amides, Sulfonamides.

-

Method:Pd-Catalyzed Buchwald-Hartwig. Required because the nucleophile is too weak to overcome the steric barrier via

.

-

Buchwald-Hartwig Protocol (For Anilines/Amides)

Substrate: this compound Coupling Partner: 4-Fluoroaniline (Example weak nucleophile)

-

Catalyst System: BrettPhos Pd G3 (2-5 mol%).

-

Why? BrettPhos is privileged for primary amines and anilines, ensuring high selectivity for Mono-arylation.

-

-

Base:

(2.0 equiv).-

Avoid:

. Although standard for Buchwald, strong alkoxides can attack the nitro ring or cause transesterification. Carbonate is safer.

-

-

Solvent: tert-Amyl alcohol or Toluene (anhydrous).

-

Conditions: 90°C, 4-12 hours.

Experimental Data Summary

The following table summarizes expected trends based on electronic/steric principles for this specific scaffold.

| Parameter | Condition A (Standard) | Condition B (Optimized) | Outcome Analysis |

| Catalyst | XPhos Pd G2 | Standard catalyst fails due to steric bulk of t-butyl ester. Bulky dialkylbiaryl phosphines are required. | |

| Base | Strong alkoxides cause side reactions with the nitro group ( | ||

| Solvent | DMF | Dioxane / Toluene | DMF can promote competitive |

| Temp | 120°C | 80°C | Lower temperature prevents thermal decomposition of the nitro group and ester cleavage. |

Safety & Handling (Nitro Compounds)

-

Energetic Potential: Nitro-aromatics can be energetic. While this specific benzoate is generally stable, avoid heating dry solids above 150°C.

-

Exotherms: The oxidative addition step is exothermic. On scales >10g, control addition rate of the catalyst or heat ramp.

-

Waste: Pd-contaminated nitro residues should be treated as hazardous chemical waste. Do not mix with strong reducing agents (hydrazine, etc.) in the waste stream.

Workflow Visualization

Caption: Decision matrix for selecting between SNAr and Pd-Catalysis based on nucleophile strength.

References

-

Mechanistic Studies on Sterically Hindered Couplings

-

Buchwald-Hartwig Amination Guide

- Title: Buchwald-Hartwig Cross Coupling Reaction - User Guide.

- Source: Organic Chemistry Portal

-

URL:[Link]

-

Reactivity of 2-Chloro-5-nitrobenzoic Acid

-

Palladium Precatalyst Selection (XPhos/BrettPhos)

Sources

- 1. mdpi.com [mdpi.com]

- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. squ.elsevierpure.com [squ.elsevierpure.com]

- 6. Palladium-catalyzed cross-coupling of 2-iodobiphenyls with ortho-chloroacetophenones through dual C–H arylation for the construction of tribenzo[a,c,f]cyclooctanones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from Tert-butyl 2-chloro-5-nitrobenzoate

Introduction

Tert-butyl 2-chloro-5-nitrobenzoate is a versatile and highly valuable starting material in medicinal chemistry and drug development. Its unique structural features, including a nucleophilic substitution-prone chloro group activated by an electron-withdrawing nitro group, and a sterically bulky tert-butyl ester protecting group, make it an ideal precursor for the synthesis of a diverse range of complex heterocyclic scaffolds. These heterocyclic cores, such as phenothiazines, phenoxazines, and acridones, are privileged structures found in numerous biologically active compounds and approved pharmaceuticals.

This comprehensive guide provides detailed application notes and step-by-step protocols for the synthesis of various nitrogen- and oxygen-containing heterocycles utilizing this compound as the key building block. The methodologies described herein are designed to be robust and adaptable, offering researchers and drug development professionals a practical resource for accessing novel chemical matter. We will delve into the underlying chemical principles, provide detailed experimental procedures, and discuss the rationale behind the chosen reaction conditions.

Core Synthetic Strategy: A Modular Approach

The primary synthetic strategy revolves around a two-step sequence:

-

Nucleophilic Aromatic Substitution (SNA_r): The initial step involves the displacement of the activated chloride atom on the benzene ring by a suitable nucleophile. This can be achieved through classical nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions such as the Ullmann condensation or Buchwald-Hartwig amination. The choice of nucleophile dictates the type of heterocyclic system that will be formed in the subsequent step.

-

Intramolecular Cyclization: Following the successful coupling, the resulting intermediate is designed to undergo an intramolecular cyclization to construct the desired heterocyclic ring system. This cyclization can be promoted by acid or base catalysis, or in some cases, occurs spontaneously under the reaction conditions of the initial coupling.

This modular approach allows for the generation of a library of diverse heterocyclic compounds by simply varying the nucleophilic coupling partner.

Figure 1: General synthetic workflow for the synthesis of heterocyclic compounds from this compound.

Synthesis of Phenothiazine Derivatives

Phenothiazines are a class of heterocyclic compounds with a wide range of pharmacological activities, including antipsychotic, antihistaminic, and antiemetic properties. The synthesis of phenothiazine derivatives from this compound involves the initial reaction with a 2-aminothiophenol, followed by an intramolecular cyclization that can sometimes involve a Smiles rearrangement.[1][2]

Protocol 1: Synthesis of Tert-butyl 7-nitro-10H-phenothiazine-1-carboxylate

This protocol details the synthesis of a phenothiazine core structure through a base-mediated condensation of this compound with 2-aminothiophenol.

Reaction Scheme:

Materials:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Eq. |

| This compound | 257.68 | 1.0 | 1.0 |

| 2-Aminothiophenol | 125.19 | 1.1 | 1.1 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.5 | 2.5 |

| Dimethylformamide (DMF) | 73.09 | - | - |

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 258 mg) and potassium carbonate (2.5 mmol, 345 mg).

-

Add anhydrous dimethylformamide (DMF, 5 mL) to the flask.

-

Add 2-aminothiophenol (1.1 mmol, 138 mg) to the reaction mixture.

-

Heat the reaction mixture to 120 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

-

A precipitate will form. Collect the solid by vacuum filtration and wash with cold water (3 x 10 mL).

-

Dry the crude product under vacuum.

-

Purify the product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired Tert-butyl 7-nitro-10H-phenothiazine-1-carboxylate.

Expert Insights: The use of a polar aprotic solvent like DMF facilitates the nucleophilic aromatic substitution by solvating the potassium cation, thereby increasing the nucleophilicity of the thiolate and amide anions formed in situ. The excess base is crucial for the deprotonation of both the thiol and the amine, as well as to neutralize the HCl generated during the reaction.

Synthesis of Phenoxazine Derivatives